Nifedipine

Photostability Solid-state degradation Formulation development

Nifedipine (CAS 21829-25-4) is a first-generation dihydropyridine calcium channel blocker optimized for formulation development and analytical method validation. Its ~2-hour elimination half-life in immediate-release form makes it the benchmark substrate for osmotic pump, coat-core, and matrix-based extended-release technologies, clearly attributing performance to the delivery system. Exceptional UV photosensitivity (~300× greater than nimodipine) positions it as a definitive positive control for photostability studies. With balanced vascular-to-cardiac selectivity, it enables simultaneous vasodilation and negative inotropy endpoint calibration—unmatched by highly vasoselective analogs. AB1-rated therapeutic equivalence supports abbreviated new drug application (ANDA) bioequivalence and dissolution testing. Procure as a reference standard or research-grade solid (≥98% HPLC) with documented storage at 2–8°C protected from light.

Molecular Formula C17H18N2O6
Molecular Weight 346.3 g/mol
CAS No. 21829-25-4
Cat. No. B1678770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNifedipine
CAS21829-25-4
SynonymsAdalat
Bay 1040
BAY a 1040
Bay-1040
BAY-a-1040
Bay1040
BAYa1040
Cordipin
Cordipine
Corinfar
Fenigidin
Korinfar
Monohydrochloride, Nifedipine
Nifangin
Nifedipine
Nifedipine GTIS
Nifedipine Monohydrochloride
Nifedipine-GTIS
Procardia
Procardia XL
Vascard
Molecular FormulaC17H18N2O6
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3
InChIKeyHYIMSNHJOBLJNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 125 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow crystalline solid.
Solubilityless than 1 mg/mL at 67.1 °F (NTP, 1992)
Insoluble
Solubility at 20 °C (g/L): acetone 250, methylene chloride 160, chloroform 140, ethyl acetate 50, methanol 26, ethanol 17
In water, 1.7X10-5 mol/L = 5.9 mg/L at 25 °C
1.77e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nifedipine (CAS 21829-25-4) Procurement Guide: Physical Properties and Compound Identification for Dihydropyridine Calcium Channel Blocker Sourcing


Nifedipine (CAS 21829-25-4) is a 1,4-dihydropyridine calcium channel blocker that exhibits a melting point range of 171–175°C and a logP of approximately 2.3–3.0 [1]. The compound appears as a yellow crystalline solid and demonstrates insolubility in water (<0.1 g/100 mL at 19.5°C) with appreciable solubility in organic solvents including DMSO and acetone [1]. Nifedipine belongs to the first generation of dihydropyridine calcium channel antagonists and serves as the reference standard for subsequent structural analogs including amlodipine, felodipine, nitrendipine, and nimodipine [2]. The compound undergoes extensive first-pass hepatic metabolism following oral administration and requires careful handling precautions due to pronounced photosensitivity in the solid state [2].

Why Nifedipine (CAS 21829-25-4) Cannot Be Directly Substituted with Other Dihydropyridine Calcium Channel Blockers in Research and Formulation Applications


Despite belonging to the same 1,4-dihydropyridine chemical class, nifedipine exhibits critical physicochemical and pharmacological divergences from its structural analogs that preclude direct substitution. The compound's inherent elimination half-life of approximately 2 hours in immediate-release formulations contrasts sharply with the 35–50 hour half-life of amlodipine, necessitating fundamentally different dosing regimens and formulation strategies [1]. Furthermore, nifedipine's pronounced UV photosensitivity, quantified as approximately 300-fold greater than the most photostable dihydropyridine analog nimodipine, imposes distinct handling, storage, and analytical method requirements that do not apply to more photostable alternatives [2]. Vascular versus cardiac selectivity profiles also differ measurably across dihydropyridine analogs, with nitrendipine demonstrating vasoselectivity indexes ranging from 28 to 523 compared to nifedipine's lower relative selectivity [3]. These quantitative differences translate directly to divergent experimental outcomes and formulation development pathways, rendering class-level interchange scientifically unjustified.

Quantitative Differentiation Evidence for Nifedipine (CAS 21829-25-4): Head-to-Head Comparator Data for Informed Procurement Decisions


Nifedipine UV Photolability: 300-Fold Sensitivity Differential Versus Nimodipine Dictates Specialized Handling and Storage Protocols

Under controlled UV irradiation (254 nm) in the solid state, nifedipine exhibits sensitivity approximately 300 times greater than the most photoresistant analog tested (nimodipine) [1]. This photolability ranking (nifedipine > nitrendipine > felodipine > nimodipine) requires specialized amber glass handling, light-protected storage conditions, and validated analytical methods to prevent photodegradation artifact generation that would confound quantitative assays [1]. In contrast, nimodipine and amlodipine demonstrate substantially greater photostability, permitting less stringent light-protection protocols [2].

Photostability Solid-state degradation Formulation development

Nifedipine Elimination Half-Life: 7-Hour Clearance Versus Amlodipine 35–45 Hour Half-Life Requires Formulation-Specific Procurement

Nifedipine exhibits an inherent elimination half-life of approximately 7 hours in coat-core controlled release formulations, in marked contrast to amlodipine's intrinsically long half-life of 35–45 hours [1]. In immediate-release forms, nifedipine's half-life is approximately 2 hours, whereas amlodipine maintains a 35–50 hour half-life without formulation modification [2]. This fundamental pharmacokinetic divergence means that nifedipine requires specialized extended-release technologies (GITS, coat-core, or osmotic pump systems) to achieve once-daily dosing profiles, whereas amlodipine achieves prolonged duration through intrinsic molecular properties alone [3].

Pharmacokinetics Elimination half-life Sustained-release formulation

Nifedipine Vasoselectivity Ratio of 10: Differential Cardiovascular Effect Profile Versus Second-Generation Dihydropyridines

The vascular-to-cardiac effect ratio for nifedipine is approximately 10, reflecting its relative selectivity for vascular smooth muscle L-type calcium channels over cardiac myocyte channels [1]. This ratio is lower than second-generation dihydropyridines such as amlodipine and felodipine, which exhibit greater vasoselectivity [1]. Direct vessel-selectivity comparisons demonstrate that nitrendipine achieves the highest vasoselectivity indexes among tested dihydropyridines, ranging from 28 to 523 depending on the vascular bed examined, whereas nifedipine exhibits intermediate vasoselectivity [2]. In coronary small artery preparations, nimodipine demonstrates greater potency and efficacy than nifedipine in inhibiting potassium-induced contractile responses, highlighting tissue-specific pharmacodynamic divergence [3].

Vascular selectivity Cardiac negative inotropy Calcium channel antagonism

Nifedipine Oral Bioavailability: 84–89% Range Versus Felodipine 20% and Nisoldipine 5% Differentiates Absorption-Dependent Study Designs

Nifedipine in coat-core controlled-release formulations achieves oral bioavailability of 84–89%, substantially exceeding felodipine extended-release (20%) and nisoldipine controlled-release (5%) [1]. This high and relatively predictable bioavailability reflects nifedipine's favorable absorption characteristics despite extensive first-pass hepatic metabolism [2]. In bioequivalence studies comparing generic formulations (e.g., Nifecard) to the reference product (Adalat), nifedipine demonstrates consistent pharmacokinetic parameters including Cmax, Tmax, and AUC with no statistically significant differences between manufacturers [3].

Bioavailability First-pass metabolism Formulation bioequivalence

Nifedipine Therapeutic Equivalence Code AB1: FDA Orange Book Confirms Interchangeable Generic Sourcing Pathway

The FDA Orange Book assigns nifedipine extended-release tablets (30 mg, 60 mg, 90 mg) a Therapeutic Equivalence Code of AB1, confirming that approved generic formulations are therapeutically equivalent and interchangeable with the reference listed drug . ANDA 210184 (Zydus Pharmaceuticals USA Inc.) received approval on June 29, 2018, establishing a regulatory pathway for AB-rated generic nifedipine procurement . This AB1 designation verifies that bioequivalence has been established through appropriate in vivo or in vitro testing, ensuring consistent pharmacokinetic and pharmacodynamic performance across manufacturers [1].

Therapeutic equivalence Generic substitution Regulatory compliance

Nifedipine ENT Transporter Inhibition Profile: 100-Fold Lower Potency Than Nimodipine at hENT-1 Informs Off-Target Screening Requirements

In direct head-to-head comparison of dihydropyridine-type calcium channel antagonists for inhibition of human equilibrative nucleoside transporter 1 (hENT-1), nifedipine exhibits approximately 100-fold less effective inhibitory activity than nimodipine [1]. Specifically, nimodipine inhibits hENT-1 with an IC50 of 60 ± 31 μM, whereas nifedipine, nicardipine, nitrendipine, and felodipine demonstrate minimal inhibitory effects at comparable concentrations [1]. For hENT-2, nifedipine, nitrendipine, and nimodipine all inhibit with IC50 values in the micromolar range, while nicardipine and felodipine show no significant effect on this transporter [1].

Equilibrative nucleoside transporter hENT-1 inhibition Off-target pharmacology

Nifedipine (CAS 21829-25-4) Application Scenarios: Evidence-Based Use Cases for Research and Industrial Procurement


Calcium Channel Blocker Reference Standard in Cardiovascular Pharmacology Assays Requiring Balanced Vascular and Cardiac Effects

Based on nifedipine's intermediate vascular-to-cardiac effect ratio of approximately 10 [1], this compound serves as an optimal reference standard for in vitro and ex vivo cardiovascular pharmacology assays requiring detection of both vasodilatory and negative inotropic activities. Unlike highly vasoselective second-generation dihydropyridines (e.g., nitrendipine with selectivity indexes of 28–523 [1]), nifedipine's balanced profile enables simultaneous calibration of vascular smooth muscle relaxation and cardiac contractility endpoints. This characteristic makes nifedipine particularly valuable for screening novel calcium channel modulators where differentiation between vascular and cardiac effects is a primary experimental endpoint.

Formulation Development Studies Evaluating Extended-Release Technologies Requiring Short Intrinsic Half-Life Substrate

The intrinsic short elimination half-life of nifedipine (approximately 2 hours in immediate-release form [1]) renders it an ideal substrate for developing and validating extended-release formulation technologies including osmotic pump (OROS/GITS), coat-core, and matrix-based systems. The demonstrated ability of advanced formulations to extend the effective half-life to approximately 7 hours [1] provides a validated benchmark for assessing novel drug delivery platforms. Unlike amlodipine, which achieves prolonged duration through intrinsic molecular properties (35–50 hour half-life [2]) rather than formulation technology, nifedipine procurement specifically for formulation development studies enables clear attribution of extended-release performance to the delivery system rather than the active pharmaceutical ingredient.

Photostability Method Development and Validation Studies Requiring Highly Photosensitive Calibration Compound

The exceptional UV photosensitivity of nifedipine—approximately 300-fold greater than the most photoresistant dihydropyridine analog nimodipine [1]—positions this compound as a definitive positive control for photostability method development and validation studies. Researchers developing forced degradation protocols, light-protection packaging systems, or analytical methods requiring a photosensitive calibration standard can rely on nifedipine's well-characterized photodegradation pathway (conversion to 2-nitrosophenyl derivative) and reproducible sensitivity differential to validate assay conditions [2]. This application scenario directly leverages nifedipine's primary physicochemical liability as a methodological asset for analytical development workflows.

Generic Pharmaceutical Bioequivalence and Quality Control Testing Using FDA AB1-Rated Reference Standards

The FDA Orange Book designation of AB1 therapeutic equivalence for nifedipine extended-release formulations [1] establishes a regulatory framework for generic product development and quality control testing. Procurement of nifedipine reference standards for bioequivalence studies, dissolution testing, and stability-indicating assay validation is supported by documented pharmacokinetic equivalence between generic and reference listed drug products [2]. The high oral bioavailability of nifedipine coat-core formulations (84–89% [3]) provides a favorable absorption profile for establishing bioequivalence with reduced inter-subject variability compared to low-bioavailability alternatives such as felodipine (20%) or nisoldipine (5%) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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